molecular formula C21H22BrNO B608280 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone CAS No. 864445-60-3

2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

Cat. No.: B608280
CAS No.: 864445-60-3
M. Wt: 384.3 g/mol
InChI Key: CGQRVOHECAULLB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

JWH-249, also known as 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid from the phenylacetylindole family . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

JWH-249 acts as a cannabinoid agonist, meaning it binds to and activates the CB1 and CB2 receptors . It has about 2.4 times selectivity for CB1 with a Ki of 8.4 ± 1.8 nM and 20 ± 2 nM at CB2 . By activating these receptors, JWH-249 can mimic the effects of naturally occurring cannabinoids .

Biochemical Pathways

Activation of the CB1 and CB2 receptors can lead to changes in neurotransmitter release, which can have downstream effects on pain sensation, mood, and memory .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, which could impact its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of JWH-249’s action are largely dependent on its interaction with the CB1 and CB2 receptors. By acting as an agonist at these receptors, JWH-249 can influence neurotransmitter release and thus affect various physiological processes such as pain sensation, mood, and memory .

Action Environment

The action, efficacy, and stability of JWH-249 can be influenced by various environmental factors. For instance, the presence of other substances, the user’s metabolic rate, and individual genetic factors can all impact how JWH-249 interacts with its targets and exerts its effects . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone are not fully characterized. It is known to interact with the CB1 and CB2 receptors . The nature of these interactions is likely similar to other cannabinoids, which typically bind to these receptors and modulate their activity.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its activity at the CB1 and CB2 receptors, it is likely to influence cell function in a manner similar to other cannabinoids. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a cannabinoid agonist, it likely exerts its effects by binding to the CB1 and CB2 receptors and modulating their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of JWH-249 involves the reaction of 1-pentylindole with 2-bromophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: : Industrial production of JWH-249 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : JWH-249 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

JWH-249 is similar to other synthetic cannabinoids such as:

Uniqueness: : JWH-249 is unique due to its bromine substitution on the phenylacetyl group, which imparts distinct pharmacological properties. It has a higher selectivity for CB1 receptors compared to its analogs, making it a valuable compound for studying the effects of synthetic cannabinoids on the endocannabinoid system .

Properties

IUPAC Name

2-(2-bromophenyl)-1-(1-pentylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQRVOHECAULLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658735
Record name 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864445-60-3
Record name JWH 249
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864445-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-249
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-249
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H988KQV4U9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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